Ravuconazole is a synthetic triazole antifungal agent known for its broad-spectrum activity against various fungal pathogens. [, ] It acts as a potent inhibitor of fungal cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase, essential for ergosterol biosynthesis in fungal cell membranes. [, , ] This disruption of ergosterol synthesis ultimately leads to the inhibition of fungal growth. [, ] While initially developed as a treatment for fungal infections, ravuconazole has shown promise in research involving various other diseases, including Chagas disease. [, ]
One method for synthesizing ravuconazole involves the use of 4-bromobenzoic acid [carboxyl-14C] and 4-(2-bromoacetyl) [Ar-13C6]benzonitrile as starting materials. [] These compounds are transformed into intermediates containing [ring14C-thiazol-4-yl] and [Ar-13C6-benzonitrile], which are then utilized in further reaction steps to yield ravuconazole. [] This synthesis method achieved a yield of 37% for 14C-Ravuconazole with >99% purity and 56% for 13C6-Ravuconazole with >98% purity. [] Both labeled compounds were further reacted to obtain their respective labeled prodrugs. []
Ravuconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. [, , ] This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the fungal cell membrane. [, ] By inhibiting lanosterol 14α-demethylase, ravuconazole disrupts the production of ergosterol, leading to structural and functional changes in the fungal cell membrane, ultimately resulting in growth inhibition or fungal cell death. [, ]
In Vitro Antifungal Activity: Ravuconazole demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including Candida spp., Aspergillus spp., Cryptococcus neoformans, Histoplasma capsulatum, and dermatophytes. [, , , , , , , , , , ] This broad-spectrum activity makes it a potential candidate for treating various fungal infections. [, , ] It exhibits greater potency against specific Candida species compared to fluconazole, particularly against fluconazole-resistant strains. [, , , , ] Additionally, ravuconazole shows promising activity against dematiaceous fungi, often more effective than other triazoles like itraconazole, voriconazole, and posaconazole. []
Animal Models of Fungal Infections: Studies using animal models of invasive aspergillosis and candidiasis have shown promising results regarding ravuconazole's efficacy in treating these infections. [, , , ] Ravuconazole demonstrated comparable or superior efficacy to existing antifungal agents, such as amphotericin B and itraconazole, in reducing fungal burden, improving survival rates, and mitigating organ damage. [, , , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: